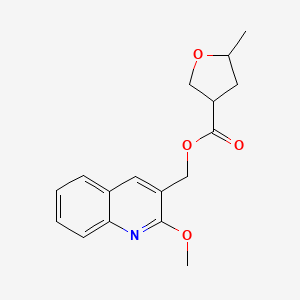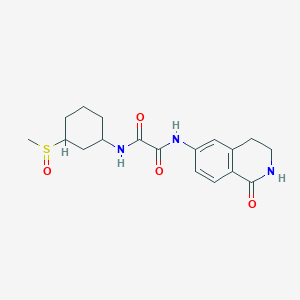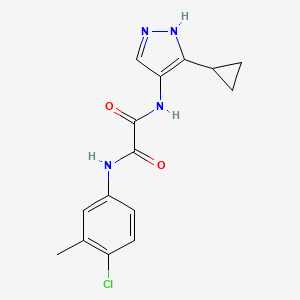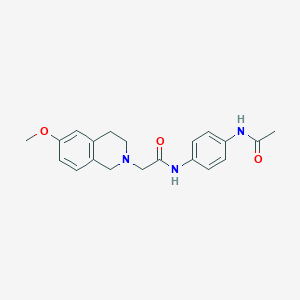
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate, also known as MQOC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MQOC is a heterocyclic compound that belongs to the quinoline family, and it has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate is not fully understood, but it has been reported to inhibit the growth of Mycobacterium tuberculosis by blocking the synthesis of mycolic acid, an essential component of the bacterial cell wall. (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been reported to have low toxicity and good selectivity towards Mycobacterium tuberculosis and cancer cells. In vitro studies have shown that (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has a high inhibitory effect on the growth of Mycobacterium tuberculosis and cancer cells, with IC50 values ranging from 0.3 to 8.7 μM. In vivo studies have shown that (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has good pharmacokinetic properties, with a half-life of 4.4 hours and a bioavailability of 33%.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate in lab experiments is its high purity and low toxicity. (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has also been reported to have good solubility in various solvents, which makes it easy to handle in lab experiments. However, one of the limitations of using (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate. One direction is to optimize the synthesis method to reduce the cost and increase the yield of (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate. Another direction is to study the mechanism of action of (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate in more detail, which may lead to the discovery of new targets for the treatment of tuberculosis and cancer. Additionally, the potential applications of (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate in material science and other research fields should be explored further.
Méthodes De Synthèse
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been synthesized using various methods, including the reaction of 2-methoxy-3-formylquinoline with 5-methyloxolane-3-carboxylic acid in the presence of a base and a catalyst. Another method involves the reaction of 2-methoxy-3-quinolinecarboxaldehyde with 5-methyloxolane-3-carboxylic acid in the presence of a base and a catalyst. Both methods have been reported to yield high purity (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate.
Applications De Recherche Scientifique
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been reported to have potential applications in various research fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been studied for its potential as an anti-tuberculosis agent, as well as its anti-cancer activity. In organic synthesis, (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been used as a building block for the synthesis of other heterocyclic compounds. In material science, (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been used as a ligand for the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
(2-methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-7-14(10-21-11)17(19)22-9-13-8-12-5-3-4-6-15(12)18-16(13)20-2/h3-6,8,11,14H,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJZTHFUAIHYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CO1)C(=O)OCC2=CC3=CC=CC=C3N=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methyl 5-amino-1-benzylpyrazole-4-carboxylate](/img/structure/B7435976.png)
![1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine](/img/structure/B7435981.png)

![N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide](/img/structure/B7435994.png)


![methyl N-[4-[[2-oxo-2-(2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7436015.png)
![2-(1,3-benzodioxol-5-yl)-N-[diethyl(oxo)-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7436017.png)
![methyl N-[2-[[3-(4-carbamoylanilino)-3-oxopropyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B7436021.png)
![N-[(1-benzylazetidin-2-yl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide](/img/structure/B7436045.png)
![[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea](/img/structure/B7436056.png)
![N-[[4-(aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-3-ethyl-2-morpholin-4-ylpentanamide](/img/structure/B7436063.png)
![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide](/img/structure/B7436067.png)
![1-[1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-yl]triazole-4-carboxylic acid](/img/structure/B7436088.png)